N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide
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Overview
Description
N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is a chemical compound with the molecular formula C11H13Cl2N3O3S and a molecular weight of 338.2 g/mol. This compound is characterized by the presence of a sulfonyl group attached to a dichloropyridine ring and a cyclopentanecarbohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide typically involves the reaction of 2,5-dichloropyridine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with cyclopentanecarbohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium dichloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridine derivatives.
Scientific Research Applications
N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichloropyridine ring can bind to nucleic acids, affecting cellular processes. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Shares the dichloropyridine ring but lacks the sulfonyl and carbohydrazide groups.
Sulfonyl Hydrazides: Compounds with similar sulfonyl and hydrazide functionalities but different aromatic rings.
Uniqueness
N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is unique due to the combination of its sulfonyl, dichloropyridine, and cyclopentanecarbohydrazide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N'-(2,5-dichloropyridin-3-yl)sulfonylcyclopentanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O3S/c12-8-5-9(10(13)14-6-8)20(18,19)16-15-11(17)7-3-1-2-4-7/h5-7,16H,1-4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHLKVADRAHPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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